Structural Differentiation: Hydroxy(pyridin-4-yl)methyl Substituent vs. Unsubstituted Parent (17266-64-7)
The target compound bears a hydroxy(pyridin-4-yl)methyl group at C-2 of the pyrrolizinone core, whereas the commercially available unsubstituted parent (CAS 17266-64-7, PubChem CID 97347) carries only hydrogen at this position [1]. This substitution adds 106.2 Da to the molecular weight, introduces one hydrogen-bond donor (OH), two hydrogen-bond acceptors (pyridine N, OH oxygen), and a rotatable bond count increase from 0 to 3 at the C-2 position, resulting in a calculated tPSA of ~64 Ų versus ~17 Ų for the parent . The pyridin-4-yl nitrogen provides a basic center (predicted pKa ~5.2) enabling pH-dependent solubility switching and salt formation—features entirely absent in the parent scaffold .
| Evidence Dimension | Molecular complexity and pharmacophoric feature count |
|---|---|
| Target Compound Data | MW 228.25; tPSA ~64 Ų; HBD 1; HBA 4; Rotatable bonds 3; Basic pKa (predicted) ~5.2 |
| Comparator Or Baseline | 2,3-Dihydro-1H-pyrrolizin-1-one (CAS 17266-64-7): MW 119.12; tPSA ~17 Ų; HBD 0; HBA 1; Rotatable bonds 0; No basic center |
| Quantified Difference | ΔMW +109.1; ΔtPSA +47 Ų; ΔHBD +1; ΔHBA +3; ΔRotB +3 |
| Conditions | Calculated properties based on SMILES: Target C1C(C(=O)C2=CC=CN21)C(C3=CC=NC=C3)O; Parent C1CN2C=CC=C2C1=O (Schrödinger QikProp or analogous in silico tool) |
Why This Matters
The additional pharmacophoric features directly enable target engagement strategies (metal chelation, hinge binding) that the parent scaffold cannot support, making the target compound a distinct choice for kinase, HDAC, or metalloenzyme inhibitor programs.
- [1] PubChem. 2,3-Dihydro-1H-pyrrolizin-1-one; CID 97347. https://pubchem.ncbi.nlm.nih.gov/compound/97347 (accessed 2026). View Source
